Meta-Tetrazole vs Para-Substituted Analogs: Trans-Translation Inhibition
The meta‑tetrazole orientation in the target compound was profiled alongside closely related tetrazolyl‑benzamide analogs in a cell‑free trans‑translation assay. While the compound KKL‑55 (which contains a para‑tetrazole orientation and a 2,5‑dichloro substitution) achieved 50% inhibition at the tested concentration, the meta‑tetrazole scaffold represented by the title compound and its immediate derivatives showed a distinct tagging‑efficiency profile under identical conditions [REFS‑1]. This establishes that the position of the tetrazole and the dichloro‑substitution pattern are not functionally interchangeable.
| Evidence Dimension | Inhibition of trans‑translation (tagging efficiency reduction by SDS‑PAGE autoradiography) |
|---|---|
| Target Compound Data | Meta‑tetrazole benzamide scaffold (representative of N‑(2,4‑dichlorophenyl)‑3‑(1H‑tetrazol‑1‑yl)benzamide): substantial inhibition of trans‑translation at 10 µM; specific quantitative data are provided in the cited figures for the exact meta‑substituted congener tested [REFS‑1]. |
| Comparator Or Baseline | KKL‑201 (structure with altered halogen and tetrazole connectivity): <50% inhibition at 10 µM; KKL‑55 (para‑tetrazole, 2,5‑dichloro): ≈50% inhibition at equimolar concentration [REFS‑1]. |
| Quantified Difference | Tagging efficiency differed by ≥2‑fold between the meta‑tetrazole scaffold and the comparator KKL‑201 under identical conditions [REFS‑1]. |
| Conditions | Cell‑free E. coli trans‑translation system; 10 µM compound; 35S‑Met incorporation; SDS‑PAGE/ autoradiography; biological replicates n ≥ 3. |
Why This Matters
For assay development or target‑validation studies, using a regioisomer with a different tetrazole position would generate activity data that cannot be extrapolated to the meta‑substituted compound, leading to erroneous SAR conclusions.
- [1] Marathe, S. A., et al. (2023). Tetrazolyl benzamides specifically inhibit trans‑translation. mBio, 14(5), e01461‑23. https://doi.org/10.1128/mbio.01461-23 View Source
